Cas no 2171736-56-2 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid)

2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid 化学的及び物理的性質
名前と識別子
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- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid
- EN300-1473448
- 2171736-56-2
- 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid
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- インチ: 1S/C27H30N2O5/c1-4-5-14-24(26(31)32)29-25(30)22(17(2)3)15-28-27(33)34-16-23-20-12-8-6-10-18(20)19-11-7-9-13-21(19)23/h6-13,17,22-24H,14-16H2,1-3H3,(H,28,33)(H,29,30)(H,31,32)
- InChIKey: RLSILLJKDLOWFE-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C(NC(C(=O)O)CC#CC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 462.21547206g/mol
- どういたいしつりょう: 462.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 775
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1473448-0.05g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1473448-500mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 500mg |
$3233.0 | 2023-09-29 | ||
Enamine | EN300-1473448-0.25g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1473448-2.5g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1473448-50mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 50mg |
$2829.0 | 2023-09-29 | ||
Enamine | EN300-1473448-100mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 100mg |
$2963.0 | 2023-09-29 | ||
Enamine | EN300-1473448-1.0g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1473448-10.0g |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 10g |
$14487.0 | 2023-06-06 | ||
Enamine | EN300-1473448-250mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 250mg |
$3099.0 | 2023-09-29 | ||
Enamine | EN300-1473448-1000mg |
2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanamido}hex-4-ynoic acid |
2171736-56-2 | 1000mg |
$3368.0 | 2023-09-29 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid 関連文献
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acidに関する追加情報
Recent Advances in the Study of 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid (CAS: 2171736-56-2)
The compound 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid (CAS: 2171736-56-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and an alkyne functionality, has been explored for its potential applications in peptide synthesis, drug discovery, and bioconjugation strategies. The following sections provide an overview of the latest research developments related to this compound.
Recent studies have highlighted the utility of 2171736-56-2 as a versatile building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. This property is particularly advantageous for the synthesis of complex peptides with sensitive functional groups. Researchers have successfully employed this compound in the synthesis of peptide-based therapeutics, where its alkyne moiety allows for subsequent click chemistry modifications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce additional functional groups or labels.
In addition to its role in peptide synthesis, 2171736-56-2 has been investigated for its potential in targeted drug delivery systems. The alkyne group provides a handle for bioorthogonal reactions, facilitating the conjugation of therapeutic agents to targeting ligands or nanoparticles. Recent work has demonstrated the successful use of this compound in the development of antibody-drug conjugates (ADCs), where the alkyne-azide click reaction enables precise control over the drug-to-antibody ratio (DAR), a critical parameter for ADC efficacy and safety.
Furthermore, the structural features of 2171736-56-2 have been exploited in the design of novel protease inhibitors. The compound's backbone, which incorporates a branched alkyl chain and an alkyne, has been shown to interact with the active sites of certain proteases, leading to potent inhibition. This finding opens new avenues for the development of small-molecule inhibitors targeting proteases involved in diseases such as cancer and viral infections.
Recent advancements in analytical techniques have also contributed to a deeper understanding of the physicochemical properties of 2171736-56-2. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies have confirmed the compound's stability under various conditions, supporting its use in diverse experimental settings. Additionally, nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its conformational dynamics, which are crucial for rational drug design.
In conclusion, 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-3-methylbutanamido}hex-4-ynoic acid (CAS: 2171736-56-2) represents a promising tool in chemical biology and pharmaceutical research. Its dual functionality, combining Fmoc protection and an alkyne group, enables a wide range of applications, from peptide synthesis to targeted drug delivery and protease inhibition. Ongoing research continues to explore its potential, with the aim of translating these findings into clinically relevant therapies. Future studies may focus on optimizing its synthetic accessibility and expanding its utility in novel bioconjugation strategies.
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